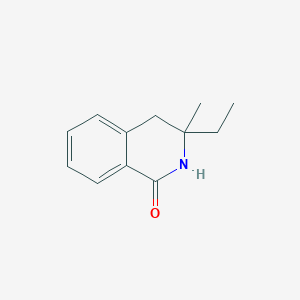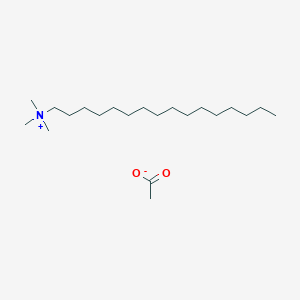![molecular formula C21H18N2O2S B14146508 5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 637321-22-3](/img/structure/B14146508.png)
5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique properties and applications in various fields, including materials science and medicinal chemistry
Preparation Methods
The synthesis of 5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process to make it more efficient and cost-effective. The use of bio-based benzoxazines is also being explored as a sustainable alternative to traditional petroleum-based methods .
Chemical Reactions Analysis
5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield the corresponding alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its unique chemical structure and biological activity .
In the industry, 5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is being explored for its use in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of chemical groups and properties. Similar compounds include other benzoxazines and thiophene-containing molecules, which may share some structural similarities but differ in their specific chemical and physical properties .
Some of the similar compounds include:
- 5-(4-ethoxy-3-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
These compounds may exhibit different reactivity, stability, and biological activity, making them suitable for various applications depending on the specific requirements of the research or industrial process.
Properties
CAS No. |
637321-22-3 |
|---|---|
Molecular Formula |
C21H18N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H18N2O2S/c1-24-15-7-4-6-14(12-15)21-23-18(16-8-2-3-9-19(16)25-21)13-17(22-23)20-10-5-11-26-20/h2-12,18,21H,13H2,1H3 |
InChI Key |
ZWRHJHMRFMXNLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



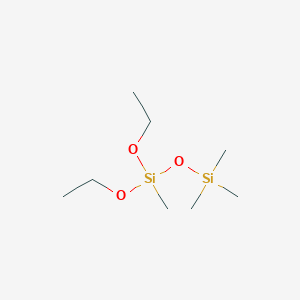
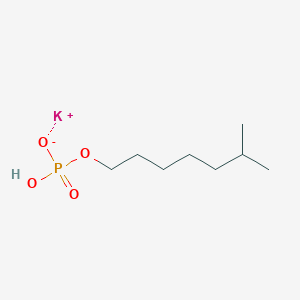
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
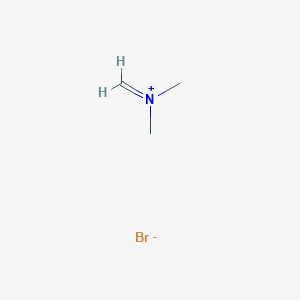

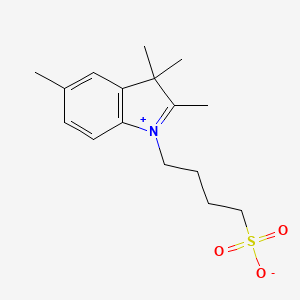
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
